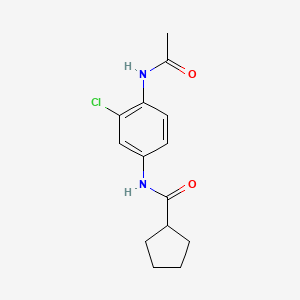
N-(4-acetamido-3-chlorophenyl)cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-acetamido-3-chlorophenyl)cyclopentanecarboxamide, commonly known as ACC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ACC is a cyclic amide that contains a chlorophenyl group and an acetamido group, making it a versatile compound for various scientific studies.
Mecanismo De Acción
The mechanism of action of ACC is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and histone deacetylases (HDACs), which play a role in inflammation and cancer development. ACC has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
ACC has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), in vitro and in vivo. ACC has also been shown to inhibit the growth and proliferation of cancer cells and induce apoptosis in cancer cells. In addition, ACC has been shown to exhibit antiviral properties against certain viruses, such as the human immunodeficiency virus (HIV).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using ACC in lab experiments is its versatility. It can be used for various scientific studies, including anti-inflammatory, anti-cancer, and anti-viral studies. It is also relatively easy to synthesize, making it a cost-effective compound for scientific research. However, one of the limitations of using ACC in lab experiments is its limited solubility in water, which can affect its bioavailability and efficacy. In addition, ACC has not yet been extensively studied in vivo, and more research is needed to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for research on ACC. One potential direction is to study its efficacy in treating various types of cancer, including breast, lung, and prostate cancer. Another potential direction is to study its potential use in treating viral infections, such as HIV and hepatitis C virus (HCV). Additionally, more research is needed to determine the safety and efficacy of ACC in vivo, and to develop more efficient synthesis methods for the compound. Overall, ACC has significant potential for various scientific studies and therapeutic applications, and further research is warranted to fully explore its potential.
Conclusion:
In conclusion, N-(4-acetamido-3-chlorophenyl)cyclopentanecarboxamide is a versatile compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties, and has been studied for its potential use in treating various diseases. While more research is needed to fully understand its mechanism of action and efficacy in vivo, ACC has significant potential for various scientific studies and therapeutic applications.
Métodos De Síntesis
The synthesis of ACC involves the reaction of 4-acetamido-3-chlorobenzoic acid with cyclopentanecarbonyl chloride in the presence of a catalyst. The reaction proceeds through an acid chloride intermediate, which then reacts with the cyclopentanecarbonyl chloride to form the final product. The yield of ACC can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and the amount of catalyst used.
Aplicaciones Científicas De Investigación
ACC has been widely used in scientific research due to its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. ACC has been studied for its potential use in treating various diseases, including cancer, viral infections, and inflammatory disorders. It has also been studied for its potential use as a diagnostic tool for cancer and other diseases.
Propiedades
IUPAC Name |
N-(4-acetamido-3-chlorophenyl)cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2/c1-9(18)16-13-7-6-11(8-12(13)15)17-14(19)10-4-2-3-5-10/h6-8,10H,2-5H2,1H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYGQFFMADNKGGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)NC(=O)C2CCCC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetamido-3-chlorophenyl)cyclopentanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

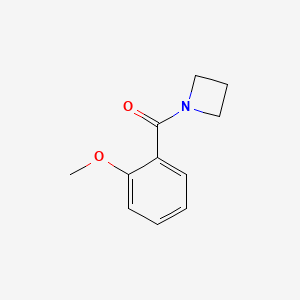
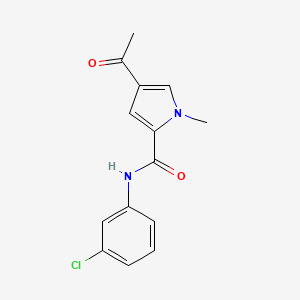
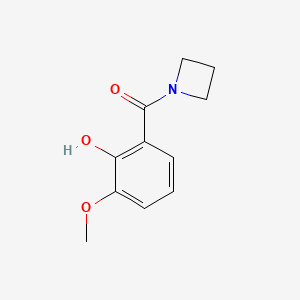
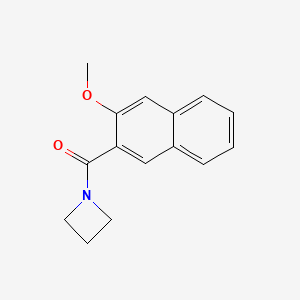
![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)benzamide](/img/structure/B7474439.png)
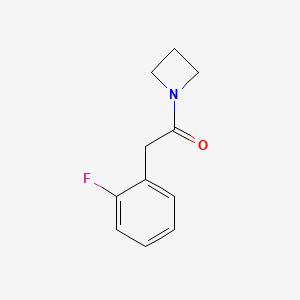
![[3-(Methylsulfanylmethyl)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7474453.png)
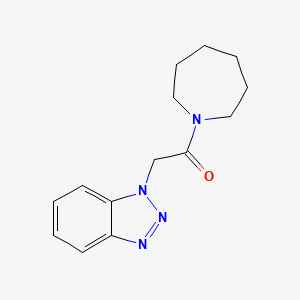
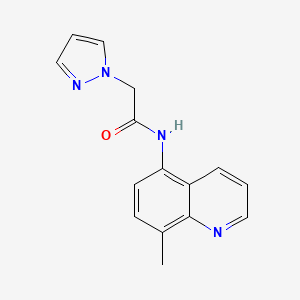
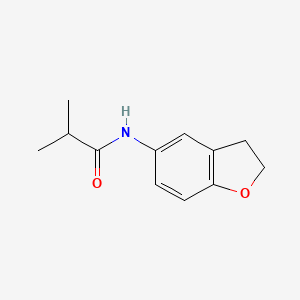
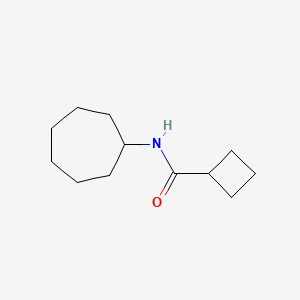
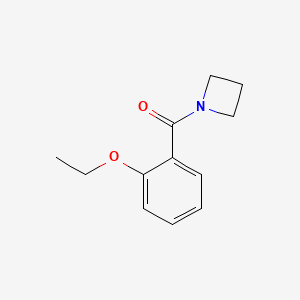
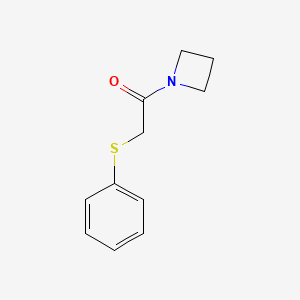
![Methyl 4-[(3-chloropyridin-2-yl)sulfanylmethyl]benzoate](/img/structure/B7474544.png)